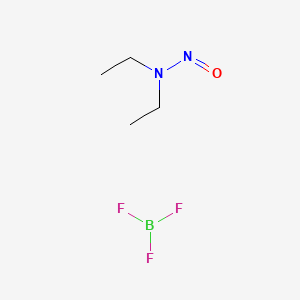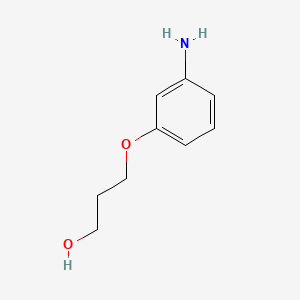
3-(3-Aminophenoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Aminophenoxy)propan-1-ol” is a chemical compound . It is a derivative of propanolamines . The molecular formula of this compound is C9H13NO2 .
Molecular Structure Analysis
The molecular structure of “3-(3-Aminophenoxy)propan-1-ol” consists of a three-carbon chain (propanol) with an aminophenoxy group attached to the third carbon . The molecular weight of this compound is 167.21 g/mol .Applications De Recherche Scientifique
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study by Rzeszotarski et al. (1979) focused on synthesizing a series of compounds, including variants of 3-(3-Aminophenoxy)propan-1-ol, to understand their affinity to beta-1 and beta-2 adrenoceptors. The findings indicated substantial cardioselectivity in some derivatives, highlighting their potential use in cardiovascular drugs (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Toxicity and Cytotoxicity of Fluorescent Markers : Pelizaro et al. (2019) evaluated the toxic effects of compounds including 1-(4-(3-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol. The study found these compounds to exhibit low acute toxicity in various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
Antimicrobial Properties of Aminomethoxy Derivatives : Jafarov et al. (2019) explored the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, including compounds structurally similar to 3-(3-Aminophenoxy)propan-1-ol. These compounds demonstrated efficient antimicrobial properties, suggesting their use in medical and industrial applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Inhibitive Performance on Carbon Steel Corrosion : A study by Gao, Liang, and Wang (2007) investigated tertiary amines in the series of 1,3-di-amino-propan-2-ol for their inhibitive performance on carbon steel corrosion. The findings suggested potential applications in protecting metal surfaces against corrosion (Gao, Liang, & Wang, 2007).
Pharmacological Activity of 3-Tertiary Amino-1-Aryloxy- or Aryl-Propanes : A research by Gupta et al. (1978) discussed the synthesis and pharmacological activity of some 3-tertiary amino-1-aryloxy- or aryl-propanes, which are structurally related to 3-(3-Aminophenoxy)propan-1-ol. These compounds showed significant CNS activity and hypotensive activity, indicating their potential in neuropharmacology and cardiovascular treatments (Gupta, Mukerji, Chatterjee, Rastogi, Anand, Dubé, Sur, Mukerji, & Srimal, 1978).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-aminophenoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBALZDZNIEWFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655676 |
Source


|
| Record name | 3-(3-Aminophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenoxy)propan-1-ol | |
CAS RN |
121486-70-2 |
Source


|
| Record name | 3-(3-Aminophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


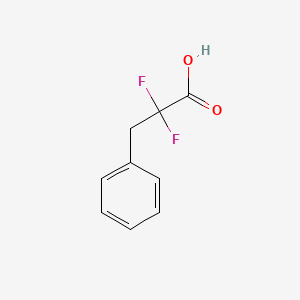
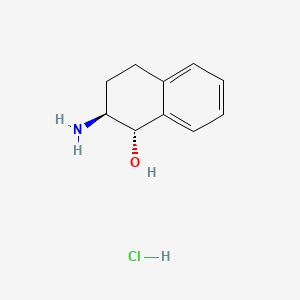
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-](/img/structure/B595696.png)
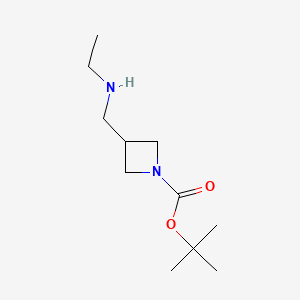
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)
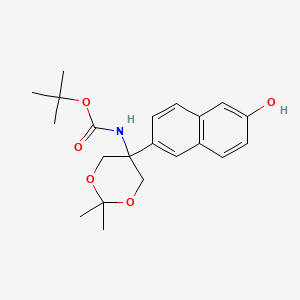
![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)
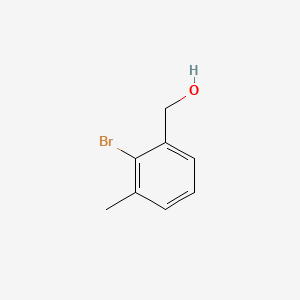
![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
